molecular formula C13H17FN2O7 B1515305 3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine;(2R,3R)-2,3-dihydroxybutanedioic acid CAS No. 209530-93-8

3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine;(2R,3R)-2,3-dihydroxybutanedioic acid

Cat. No.: B1515305
CAS No.: 209530-93-8
M. Wt: 332.28 g/mol
InChI Key: VVYUNFMRQGFJQZ-QXJKSQRWSA-N
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Preparation Methods

The synthesis of 3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine;(2R,3R)-2,3-dihydroxybutanedioic acid involves several steps. The synthetic route typically includes the fluorination of a precursor compound followed by the formation of the tartrate salt. The reaction conditions often involve the use of specific reagents and solvents to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine;(2R,3R)-2,3-dihydroxybutanedioic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine;(2R,3R)-2,3-dihydroxybutanedioic acid is unique in its high specificity and affinity for nicotinic receptors. Similar compounds include:

These compounds share similar applications and mechanisms of action but may differ in their binding affinities and specificities for different subtypes of nicotinic receptors .

Properties

IUPAC Name

3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O.C4H6O6/c10-9-8(2-1-4-12-9)13-6-7-3-5-11-7;5-1(3(7)8)2(6)4(9)10/h1-2,4,7,11H,3,5-6H2;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYUNFMRQGFJQZ-QXJKSQRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1COC2=C(N=CC=C2)F.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1COC2=C(N=CC=C2)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80849575
Record name (2R,3R)-2,3-Dihydroxybutanedioic acid--3-{[(2S)-azetidin-2-yl]methoxy}-2-fluoropyridine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209530-93-8
Record name (2R,3R)-2,3-Dihydroxybutanedioic acid--3-{[(2S)-azetidin-2-yl]methoxy}-2-fluoropyridine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine;(2R,3R)-2,3-dihydroxybutanedioic acid
Reactant of Route 2
3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine;(2R,3R)-2,3-dihydroxybutanedioic acid
Reactant of Route 3
3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine;(2R,3R)-2,3-dihydroxybutanedioic acid
Reactant of Route 4
3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine;(2R,3R)-2,3-dihydroxybutanedioic acid
Reactant of Route 5
Reactant of Route 5
3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine;(2R,3R)-2,3-dihydroxybutanedioic acid
Reactant of Route 6
Reactant of Route 6
3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine;(2R,3R)-2,3-dihydroxybutanedioic acid

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